5-Chloro Intermediate Enables DHFR Inhibitor 467-Fold More Potent Than Pyrimethamine Against Drug-Resistant P. falciparum
The derivative 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, synthesized directly from the 5-chloro-6-nitro precursor via reduction and reductive amination, achieved an IC50 of 9 nM against the highly pyrimethamine-resistant V1S strain of P. falciparum. In the same head-to-head assay, pyrimethamine showed an IC50 of 4,200 nM and chlorcycloguanil an IC50 of 81 nM, corresponding to 467-fold and 9-fold potency advantages, respectively [1]. The compound approached the potency of WR99210 (IC50 = 3 nM), the most potent antimalarial antifolate reported at the time, and displayed marked synergy with dapsone, reducing its IC50 to sub-nanomolar levels (0.08–0.12 nM) [1].
| Evidence Dimension | In vitro IC50 against pyrimethamine-resistant Plasmodium falciparum V1S strain |
|---|---|
| Target Compound Data | IC50 = 9 nM (for 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, the reduced and functionalized product of target compound) |
| Comparator Or Baseline | Pyrimethamine IC50 = 4200 nM; Chlorcycloguanil IC50 = 81 nM; WR99210 IC50 = 3 nM |
| Quantified Difference | ~467-fold more potent than pyrimethamine; ~9-fold more potent than chlorcycloguanil |
| Conditions | [3H]hypoxanthine incorporation assay in P. falciparum V1S isolate; compound 1 tested alone and in combination with dapsone (DDS) at 9200, 6100, 4600 nM |
Why This Matters
Procurement of this specific 5-chloro-6-nitro intermediate is the only synthetic gateway to the 5-chloro-6-benzylamino lead series that has demonstrated sub-10 nM antimalarial potency, a threshold unattainable with the corresponding 5-H or 5-methyl intermediates.
- [1] Ommeh SC, Nduati EW, Mberu EK, Kokwaro GO, Marsh K, Rosowsky A, Nzila A. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 2004, 48(10):3711-3714. DOI: 10.1128/AAC.48.10.3711-3714.2004. View Source
